2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound is a cyclopenta[b]thiophene-3-carboxamide derivative featuring a 2-chlorobenzoyl group at the 2-amino position and a 2-ethoxyphenyl substituent at the N-terminal carboxamide. Its structural complexity arises from the fused cyclopentane-thiophene core, which confers rigidity and influences binding interactions in biological systems.
Key structural attributes include:
- Thiophene core: Enhances aromatic interactions and metabolic stability.
- 2-Ethoxyphenyl carboxamide: The ethoxy group may modulate solubility and membrane permeability.
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-2-29-18-12-6-5-11-17(18)25-22(28)20-15-9-7-13-19(15)30-23(20)26-21(27)14-8-3-4-10-16(14)24/h3-6,8,10-12H,2,7,9,13H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGHDFPKXLEFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362288 | |
| Record name | ST016113 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6079-30-7 | |
| Record name | ST016113 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzoyl chloride with an amine derivative can form the amide bond, followed by cyclization to form the thiophene ring.
Biological Activity
The compound 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic derivative belonging to the class of cyclopentathiophene carboxamides. Its structural uniqueness, characterized by a cyclopenta[b]thiophene core and various substituents, has attracted attention for potential biological activities, particularly in the areas of antiviral, antibacterial, and anticancer research.
Chemical Structure
The compound features a complex structure that includes:
- A cyclopenta[b]thiophene ring system.
- A chlorophenyl carbonyl group.
- An ethoxyphenyl substituent.
- A carboxamide functional group.
This combination of functional groups is believed to enhance its reactivity and biological activity.
Antiviral Activity
Research indicates that derivatives of cyclopentathiophene carboxamides exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit the influenza virus polymerase complex. The mechanism involves disrupting the interaction between the polymerase components (PA-PB1), with some derivatives achieving IC50 values in the micromolar range, indicating effective inhibition without cytotoxicity at higher concentrations (CC50 > 250 µM) .
| Compound | IC50 (µM) | EC50 (µM) | CC50 (µM) |
|---|---|---|---|
| Compound 1 | 90.7 | >100 | >250 |
| Compound 6 | 18 | 20 | >250 |
| Compound 5 | 39 | - | - |
Antibacterial and Antifungal Activity
The compound has shown promising antibacterial and antifungal activities. In vitro studies suggest that it can inhibit the growth of various bacterial strains and fungi. The presence of the chlorophenyl moiety is particularly significant in enhancing these effects. For example, derivatives with similar structures demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been highlighted through its ability to modulate cytokine production. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in murine macrophages. This suggests possible therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its antiviral and anti-inflammatory effects.
- Cytokine Modulation : By reducing pro-inflammatory cytokines, it plays a role in mitigating inflammation.
- Cell Cycle Regulation : Similar compounds have been noted to induce apoptosis in cancer cells by activating caspases and modulating cell cycle proteins .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antiviral Studies : In a study focusing on influenza virus inhibition, derivatives were screened for their ability to disrupt PA-PB1 interactions. Compounds with lower IC50 values demonstrated higher efficacy against viral replication .
- Antimicrobial Activity Assessment : In vitro tests confirmed that the compound inhibited various bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent .
- Inflammation Reduction Trials : Experimental models have shown that treatment with this compound significantly decreased inflammatory markers in response to stimuli such as lipopolysaccharides (LPS) .
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the potential of thiophene derivatives, including the compound , as antibacterial agents. Research indicates that modifications in the thiophene structure can enhance antibacterial activity against various strains of bacteria. For instance, compounds designed to overcome efflux mechanisms in bacteria have shown promising results in vitro against pathogens like E. coli and Klebsiella spp . The incorporation of specific functional groups can also improve the efficacy and reduce resistance.
Anticancer Activity
Thiophene derivatives have been explored for their anticancer properties. The unique structural features of the cyclopenta[b]thiophene framework allow for interactions with biological targets involved in cancer progression. Preliminary studies suggest that related compounds exhibit cytotoxic effects on cancer cell lines, making them potential candidates for further development into therapeutic agents .
Enzyme Inhibition
Another area of application is enzyme inhibition. Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and obesity. The specific interactions of the compound with target enzymes need to be elucidated through further biochemical studies.
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be advantageous for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The structural characteristics contribute to efficient charge transport and stability under operational conditions .
Photovoltaic Applications
Research into thiophene-based materials has shown their effectiveness in photovoltaic applications due to their ability to absorb light and convert it into electrical energy efficiently. The incorporation of this compound into polymer blends can enhance the overall performance of solar cells .
Synthetic Pathways
The synthesis of 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:
- Formation of the cyclopentathiophene core through cyclization reactions.
- Introduction of functional groups via electrophilic aromatic substitution or nucleophilic addition reactions.
Characterization Techniques
Characterization of this compound is crucial for confirming its structure and understanding its properties. Techniques such as:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass spectrometry (MS)
- X-ray crystallography
These methods provide insights into molecular structure, purity, and potential interactions with biological targets.
Case Study: Antibacterial Efficacy
A study conducted on a series of thiophene carboxamides demonstrated that modifications to the amide group significantly influenced antibacterial activity against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for antibiotic development .
Case Study: Organic Electronics Performance
In a recent investigation into organic semiconductor materials, this compound was blended with other polymers to assess its performance in OLEDs. The results indicated improved brightness and efficiency compared to control devices, highlighting its applicability in advanced electronic materials .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and amide functionalities are primary sites for oxidation.
Reduction Reactions
Reduction targets the carboxamide and aromatic nitro groups (if present).
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the aromatic rings and thiophene.
Electrophilic Aromatic Substitution (EAS)
Nucleophilic Acyl Substitution
| Reaction | Reagents/Conditions | Major Products | Notes |
|---|---|---|---|
| Carboxamide substitution | SOCl₂, reflux, 2 hrs → RNH₂ | Secondary or tertiary amide derivatives | Requires activation of the carbonyl group via thionyl chloride. |
Hydrolysis Reactions
Hydrolysis of amide and ester groups (if present).
Cross-Coupling Reactions
Palladium-catalyzed couplings for functionalization.
Thermal and Photochemical Reactions
Key Insights from Research
-
Steric Effects : The 2-chlorophenyl and 2-ethoxyphenyl groups create steric hindrance, directing substitution to specific positions .
-
Electronic Effects : The ethoxy group activates its phenyl ring for electrophilic substitution, while the chlorine atom deactivates its ring.
-
Stability : The compound is stable under mild acidic/basic conditions but degrades in strong oxidizing environments .
Experimental Considerations
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 2-chlorobenzoyl group in the target compound may enhance binding to hydrophobic pockets compared to the 2-fluorobenzoyl analogue (Compound 32), which has weaker electron-withdrawing effects .
- Aromatic vs. aliphatic substituents : The 2-ethoxyphenyl group in the target compound likely improves solubility relative to the 4-methylphenyl substituent in the pivaloyl derivative .
Key Observations :
- Acyl chloride coupling (Method B) is a common strategy for introducing benzoyl groups, as seen in Compound 32 .
- Lower yields (e.g., 22% for compound 6o) are attributed to steric hindrance in multicomponent reactions .
Bioactivity and Computational Predictions
Table 3: Bioactivity and Target Interactions

Key Observations :
- Bioactivity clustering () indicates that structural similarity correlates with shared protein targets, such as kinases or viral polymerases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Synthetic Routes : Utilize a multi-step approach involving cyclocondensation of 2-amino-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Reflux for 5–6 hours with catalytic glacial acetic acid to facilitate acylation .
- Optimization : Employ design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst concentration). Monitor reaction progress via TLC and HPLC. Purify via recrystallization (ethanol/isopropyl alcohol) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the cyclopenta[b]thiophene core and substituents (e.g., 2-ethoxyphenyl). Look for amide NH protons (~δ 10–12 ppm) and aromatic protons (~δ 6.5–8.5 ppm) .
- LC-MS/HRMS : Confirm molecular ion [M+H]+ and isotopic patterns (chlorine atoms). Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) for retention time consistency .
- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹, thiophene C-S at ~650–750 cm⁻¹) .
Q. How can researchers validate the purity and stability of this compound under storage conditions?
- Methodological Answer :
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic intermediates. Acceptable purity ≥95% for biological assays .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS for hydrolytic (amide bond cleavage) or oxidative (thiophene ring) degradation .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide synthetic pathway design?
- Methodological Answer :
- In Silico Modeling : Use density functional theory (DFT) to calculate transition-state energies for acylation reactions. Software like Gaussian or ORCA can identify steric hindrance from the 2-ethoxyphenyl group .
- Reaction Path Search : Apply quantum chemical calculations (e.g., artificial force-induced reaction method) to map energetically favorable intermediates and optimize solvent/catalyst systems .
Q. How do structural modifications (e.g., substituent position on phenyl rings) influence biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 3-chlorophenyl or 4-ethoxyphenyl variants). Test in vitro for target binding (e.g., enzyme inhibition assays) and correlate with substituent electronic effects (Hammett σ values) .
- Molecular Dynamics Simulations : Dock the compound into homology-modeled protein targets (e.g., kinases) using AutoDock Vina. Analyze hydrogen bonding (amide-NH to active-site residues) and hydrophobic interactions (cyclopenta[b]thiophene with binding pockets) .
Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa). Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare inter-lab variability. Consider batch effects (compound purity, solvent DMSO%) as confounding factors .
Q. What experimental frameworks are recommended for elucidating the mechanism of action in complex biological systems?
- Methodological Answer :
- Omics Profiling : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways. Use pathway enrichment tools (e.g., DAVID, KEGG) .
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with clickable probes derived from the compound. Confirm target engagement via pull-down/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

